N'-hydroxy-2-propan-2-yloxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-propan-2-yloxyethanimidamide typically involves the reaction of ethanimidamide with isopropyl alcohol under specific conditions. The reaction is facilitated by the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-hydroxy-2-propan-2-yloxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-propan-2-yloxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler molecules.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce simpler amides .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-propan-2-yloxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-propan-2-yloxyethanimidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include modulation of enzymatic activity and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-hydroxy-2-propan-2-yloxyethanimidamide include:
- N’-hydroxy-2-ethoxyethanimidamide
- N’-hydroxy-2-methoxyethanimidamide
- N’-hydroxy-2-butoxyethanimidamide
Uniqueness
N’-hydroxy-2-propan-2-yloxyethanimidamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in proteomics research make it a valuable compound in scientific studies .
Eigenschaften
Molekularformel |
C5H12N2O2 |
---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N'-hydroxy-2-propan-2-yloxyethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
InChI-Schlüssel |
FDYAGJRGEHGFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.